molecular formula C8H10N2O B1622194 2-(4-Hydroxyphenyl)acetimidamide CAS No. 760884-47-7

2-(4-Hydroxyphenyl)acetimidamide

Cat. No.: B1622194
CAS No.: 760884-47-7
M. Wt: 150.18 g/mol
InChI Key: XZZPERCVTGAQJF-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)acetimidamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)acetimidamide typically involves the reaction of 4-hydroxybenzaldehyde with ammonium acetate under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid such as hydrochloric acid, to facilitate the formation of the imidamide structure. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imidamide moiety can be reduced to form an amine derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidamide moiety can interact with other functional groups, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetimidamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(4-Aminophenyl)acetimidamide: Contains an amino group instead of a hydroxy group.

Uniqueness

2-(4-Hydroxyphenyl)acetimidamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its analogs, which may have different functional groups and, consequently, different properties and applications.

Properties

IUPAC Name

2-(4-hydroxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZPERCVTGAQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388589
Record name (4-Hydroxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760884-47-7
Record name (4-Hydroxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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